b-Amyloid (17-40)

Thioflavin T fluorescence amyloid detection fibril characterization

β-Amyloid (17-40) (Aβ17-40, p3 peptide) is an α-secretase-derived fragment essential for non-amyloidogenic pathway research. Unlike canonical Aβ1-40/42, it forms Thioflavin T-negative lattice-like polymers and acts as a potent, FPR1-biased agonist. Its unique cross-seeding nucleation requires matched C-terminal residues, making generic substitution scientifically invalid. Specify Aβ17-40 for studies on α-secretase modulation, FPR1-mediated neuroinflammation, or label-free aggregation assays.

Molecular Formula C110H178N26O31S1
Molecular Weight 2392.8
Cat. No. B1578825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-Amyloid (17-40)
Molecular FormulaC110H178N26O31S1
Molecular Weight2392.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amyloid (17-40) Procurement Guide: 24-Residue p3 Peptide for Differentiated Alzheimer's Research


β-Amyloid (17-40) (Aβ17-40, also designated p3 peptide, CAS 156790-69-1) is a 24-residue fragment spanning amino acids 17 through 40 of the full-length amyloid-β protein (sequence: LVFFAEDVGSNKGAIIGLMVGGVVIA, molecular weight 2392.81 Da) . Unlike the canonical β-secretase-derived Aβ1-40 and Aβ1-42 peptides, Aβ17-40 is generated via the alternative α-secretase cleavage pathway of amyloid precursor protein (APP) and has been isolated from diffuse amyloid deposits in Alzheimer's disease and Down syndrome brains [1]. The peptide is supplied as a lyophilized powder (typical purity ≥95-98% by HPLC) and serves as a critical tool for investigating non-canonical amyloidogenic pathways, α-secretase processing, and cross-seeding mechanisms between distinct Aβ species .

Why Aβ1-40 or Aβ1-42 Cannot Substitute for β-Amyloid (17-40) in Alpha-Secretase Pathway Studies


Generic substitution of Aβ17-40 with the more widely used Aβ1-40 or Aβ1-42 peptides is scientifically invalid because these peptides originate from fundamentally distinct APP processing pathways with divergent N-terminal architectures. Aβ17-40 lacks the hydrophilic N-terminal 1-16 region present in full-length Aβ species, resulting in a more hydrophobic peptide core that exhibits distinct aggregation kinetics, fibril morphology, and membrane interaction properties [1]. Critically, Aβ17-40 polymers form lattice-like structures that do not bind thioflavin T—a standard amyloid detection reagent—whereas Aβ1-40/42 aggregates produce robust ThT fluorescence, necessitating entirely different analytical protocols [2]. Furthermore, Aβ17-40 acts as a cross-seeding nucleator for full-length Aβ aggregation only when C-terminal residues are matched, a bidirectional interaction that Aβ1-40 alone cannot model [1]. These fundamental biophysical and functional differences preclude simple one-for-one substitution in experimental workflows.

β-Amyloid (17-40) Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Aβ17-40 Fails to Bind Thioflavin T Unlike Aβ1-40/42, Requiring Alternative Aggregation Assays

Aβ17-40 polymers exhibit a fundamental biochemical distinction from full-length Aβ aggregates: they form lattice-like structures that do not bind thioflavin T (ThT), the standard fluorogenic dye for amyloid fibril detection [1]. This property contrasts sharply with Aβ1-40 and Aβ1-42 aggregates, which produce robust ThT fluorescence signals routinely used for kinetic monitoring. The absence of ThT binding in Aβ17-40 necessitates alternative detection methods (e.g., transmission electron microscopy, circular dichroism, or label-free techniques) and precludes direct cross-study aggregation comparisons using ThT-based assays.

Thioflavin T fluorescence amyloid detection fibril characterization

Aβ17-40 Inhibits Fibrinogen-Aβ1-42 and Cholesterol-ApoE Interactions with Distinct IC50 Values

Aβ17-40 demonstrates specific inhibitory activity against two pathophysiologically relevant molecular interactions, with quantifiable potency differences between the two targets. The peptide inhibits the interaction between fibrinogen and biotinylated Aβ1-42 with an IC50 of 13.4 μM, and inhibits the interaction between cholesterol and apolipoprotein E (ApoE) with an IC50 of 25 μM [1]. This dual inhibition profile—with a nearly two-fold difference in potency between the two targets—represents a distinct functional fingerprint not documented for the full-length Aβ1-40 or Aβ1-42 peptides in these specific interaction assays.

protein-protein interaction inhibition fibrinogen apolipoprotein E IC50

Aβ17-40 Accelerates Aβ1-40 Aggregation at Equimolar Concentrations via Cross-Seeding

Aβ17-40 acts as an aggregation accelerator for full-length Aβ1-40 when present at equimolar concentrations in vitro, increasing the rate of Aβ1-40 aggregation [1]. This effect is mechanistically attributed to cross-seeding, wherein pre-formed Aβ17-40 aggregates or oligomers provide nucleation surfaces that template Aβ1-40 fibril formation [2]. The cross-seeding interaction exhibits C-terminal specificity, occurring only when the C-terminal residues between the p3 peptide and full-length Aβ are matched (e.g., Aβ17-40 with Aβ1-40, but not Aβ17-40 with Aβ1-42) [2].

cross-seeding aggregation kinetics secondary nucleation co-aggregation

Aβ17-40 Forms Ring-Like Annular Oligomers and Ion-Channel Pores Distinct from Aβ1-40/42 Structures

Single-particle analysis of transmission electron microscopy (TEM) images reveals that Aβ17-40 (p3) peptides form ring-like annular oligomeric structures [1]. Patch-clamp electrophysiology demonstrates that p3 oligomers are capable of forming large ion-channels across cellular membranes, indicating that the N-terminal 1-16 region—absent in Aβ17-40—influences but is not essential for membrane disruption [1]. While both Aβ1-40/42 and Aβ17-40 exhibit membrane-perturbing activity, the distinct annular oligomer morphology of p3 represents a structurally divergent toxic species with potentially different mechanisms of action.

annular oligomers ion channels membrane disruption electrophysiology

Aβ17-40 Activates Formyl Peptide Receptor 1 (FPR1) Signaling with Differential Potency Versus Canonical Aβ1-40/42

Aβ17-40 utilizes formyl peptide receptor 1 (FPR1) signaling to trigger distinct cellular effects in neurons, glia, and peripheral immune cells [1]. Notably, non-canonical Aβ variants including Aβ11-40 and Aβ17-40 are more potent in activating mouse and human FPR1 than the canonical Aβ1-42 and Aβ1-40 peptides [1]. This differential FPR1 activation potency positions Aβ17-40 as a superior tool compound for investigating N-terminally truncated Aβ-mediated immune signaling pathways in neuroinflammation.

FPR1 formyl peptide receptor immune signaling neuroinflammation

Aβ17-40 Exhibits Neurotoxic Activity in SH-SY5Y and IMR-32 Cells at Defined Concentrations

Aβ17-40 demonstrates concentration-dependent neurotoxicity in multiple human neural cell lines. In cultured rat hippocampal neurons, Aβ17-40 (25 μM) induces cell death [1]. The peptide also shows neurotoxic activities in SH-SY5Y (human neuroblastoma) and IMR-32 (human neuroblastoma) cells [2]. While these toxicity observations establish Aβ17-40 as a cytotoxic species contradicting the historical 'non-amyloidogenic' designation, direct head-to-head potency comparisons with Aβ1-40/42 in identical cell systems are not available in the current literature—toxicity is comparable in qualitative terms but relative potency remains unquantified.

neurotoxicity SH-SY5Y IMR-32 cell viability

High-Value Application Scenarios for β-Amyloid (17-40) Procurement in Alzheimer's and Neurodegeneration Research


Cross-Seeding and Co-Aggregation Mechanism Studies

Aβ17-40 is uniquely suited for investigating heterologous amyloid cross-seeding mechanisms due to its demonstrated ability to accelerate Aβ1-40 aggregation at equimolar concentrations with strict C-terminal specificity [1][2]. Researchers studying how distinct Aβ proteoforms nucleate one another in the AD brain require authentic Aβ17-40; no other Aβ fragment recapitulates the α-secretase-derived N-terminal truncation combined with C-terminal 40-residue length. This application directly leverages the cross-seeding acceleration and C-terminal matching properties documented in the quantitative evidence guide.

FPR1-Mediated Neuroinflammation and Glial Signaling Assays

Given that Aβ17-40 activates formyl peptide receptor 1 (FPR1) with greater potency than canonical Aβ1-40 and Aβ1-42 [3], this peptide is the preferred tool compound for FPR1-centric neuroinflammation studies. Applications include screening FPR1 antagonists, mapping downstream signaling cascades in microglia and astrocytes, and comparing immune activation profiles between β-secretase-derived (Aβ1-40/42) and α-secretase-derived (Aβ17-40) APP cleavage products. The enhanced FPR1 potency may reduce the peptide mass required per experiment compared to full-length Aβ.

Thioflavin T-Independent Aggregation and Fibril Morphology Analysis

Because Aβ17-40 forms lattice-like polymers that do not bind thioflavin T [4], this peptide serves as an essential negative control or alternative amyloid standard in studies validating label-free aggregation assays, developing novel amyloid detection probes, or comparing fibril polymorph structures. Researchers employing TEM, atomic force microscopy, or circular dichroism as primary aggregation readouts will find Aβ17-40 valuable for distinguishing aggregation signals that are ThT-dependent (Aβ1-40/42) from those that are ThT-independent.

Alpha-Secretase Pathway Pharmacology and APP Processing Dissection

As the direct cleavage product of α-secretase acting on APP [1][2], Aβ17-40 is indispensable for studies aimed at quantifying α-secretase activity, screening α-secretase modulators, or differentiating the pathological contributions of α-cleavage versus β-cleavage pathways. This application is fundamental to therapeutic strategies seeking to enhance non-amyloidogenic α-secretase processing while suppressing amyloidogenic β-secretase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for b-Amyloid (17-40)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.